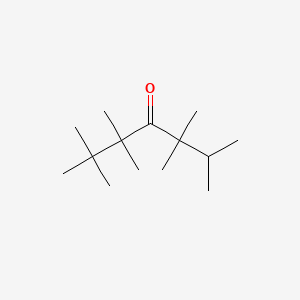
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is a chemical compound with the molecular formula C14H28O. It is a ketone, specifically a heptanone, characterized by the presence of multiple methyl groups attached to the heptane backbone. This compound is known for its unique structure and properties, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- typically involves the ketonization process. This process includes the pyrolysis of iron (II) butyrate, which leads to the formation of the desired ketone . The reaction conditions for this process generally require high temperatures to facilitate the pyrolysis reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- may involve large-scale ketonization processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or other reduced compounds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It finds applications in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including those involving enzymes that catalyze oxidation-reduction processes. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-heptanone: This compound has a similar structure but with fewer methyl groups, leading to different chemical properties and reactivity.
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone: This compound has an additional methyl group, which can affect its physical and chemical properties.
2,2,3,5,5,6,6-Heptamethyl-3-heptene: This compound is an alkene with a similar backbone but different functional groups, leading to distinct reactivity and applications.
Uniqueness
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts unique chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
5340-81-8 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2,2,3,3,5,5,6-heptamethylheptan-4-one |
InChI |
InChI=1S/C14H28O/c1-10(2)13(6,7)11(15)14(8,9)12(3,4)5/h10H,1-9H3 |
InChI Key |
YKZLJNRFMQKDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















